molecular formula C17H20N2O4 B5286359 N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B5286359
M. Wt: 316.35 g/mol
InChI Key: YRZSECDPEIQOQH-KBPBESRZSA-N
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Description

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: is a complex organic compound with a unique structure that includes an oxazole ring, a phenyl group, and an ethoxy-substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring and the introduction of the ethoxyoxolane moiety. Common reagents used in these reactions include ethyl chloroformate, phenylacetic acid, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxazole ring or other functional groups.

    Substitution: The phenyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole oxides, while substitution reactions could introduce new functional groups onto the phenyl ring or other parts of the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.

    Medicine: If found to be biologically active, it could be developed into a pharmaceutical agent for treating various conditions.

    Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-3-22-14-10-21-9-13(14)18-17(20)15-11(2)23-19-16(15)12-7-5-4-6-8-12/h4-8,13-14H,3,9-10H2,1-2H3,(H,18,20)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZSECDPEIQOQH-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1COC[C@@H]1NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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